5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine
Overview
Description
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine is a type of porphyrin, a class of organic compounds known for their large, heterocyclic macrocycles. Porphyrins are of significant interest due to their role in biological systems and their potential applications in materials science and catalysis. The specific substitution of pyridyl groups in the porphyrin ring system can confer unique electronic and structural properties, making these compounds suitable for a variety of chemical applications.
Synthesis Analysis
The synthesis of porphyrin derivatives often involves the condensation of pyrrole with substituted aldehydes. In the case of 5,10,15,20-tetrakis(4-pyridyl)porphyrin, the synthesis may involve the reaction of pyrrole with a pyridyl-bearing aldehyde, followed by further functionalization. For example, the synthesis of a zinc complex of a porphyrin with a styrenic double bond-bearing substituent attached at the pyrrole residue was achieved starting with 3-substituted pyrroles . Similarly, the synthesis of quaternized tetra(4-pyridyl)porphine derivatives was performed, which involved the isolation and purification of the compounds .
Molecular Structure Analysis
The molecular structure of porphyrin derivatives is characterized by a large, planar macrocycle with a high degree of conjugation. This structure is responsible for the unique optical and electronic properties of these compounds. For instance, spectral and magnetic studies of a cobalt(III) porphyrin complex with pyrazine-2-carboxylic acid revealed an octahedral structure . The structure of a zinc(II) complex of a tetrakis(4'-chloride ethyl acetate pyridyl)porphyrin was characterized by various spectroscopic methods, including UV-vis and NMR .
Chemical Reactions Analysis
Porphyrin derivatives can participate in a variety of chemical reactions, often acting as ligands to form complexes with metal ions. The reactivity of these compounds can be influenced by the nature of the substituents on the porphyrin ring. For example, the reaction of a porphyrin with pyrazine-2-carboxylic acid to form a cobalt(III) complex has been reported . Additionally, the interaction of porphyrin derivatives with hexacyanoferrate ions has been studied, demonstrating the ability of these compounds to form surface ion pairs on a graphite electrode .
Physical and Chemical Properties Analysis
The physical and chemical properties of porphyrin derivatives are closely related to their molecular structure. Thermogravimetric and differential thermal analysis data have been reported for a cobalt(III) porphyrin complex, providing insights into its thermal stability . Electrical measurements have shown that some porphyrin complexes exhibit nearly ohmic behavior, with conductivity varying with temperature . The enthalpies of solution of quaternized tetra(4-pyridyl)porphine derivatives in water have also been determined, highlighting the influence of functional substituents on these properties .
Scientific Research Applications
Spectroscopic Analysis
Makarska-Białokoz and colleagues (2016) investigated the behavior of 5,10,15,20-tetra(4-pyridyl)-21H, 23H-porphine (H2TPyP) in chloroform with β-myrcene under visible light irradiation. This study provides insights into the absorption and fluorescence spectra of this compound, highlighting its potential in spectroscopic applications (Makarska-Białokoz & Gładysz-Płaska, 2016).
Self-Assembly at Electrochemical Interfaces
Yufan He and colleagues (2002) explored the self-assembly of 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine on Au(111) electrodes. This study reveals the potential of this compound in creating ordered adlayers, useful in molecular self-assembly and electrochemical systems (He, Ye, & Borguet, 2002).
Photovoltaic Applications
Makhlouf, Shehata, and Abdelhady (2019) investigated the structural and optical properties of thin films of 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine, highlighting its potential as a photovoltaic absorber material. This suggests its applicability in renewable energy technologies (Makhlouf, Shehata, & Abdelhady, 2019).
Corrosion Inhibition
Singh et al. (2015) studied the use of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine as a corrosion inhibitor for steel in certain environments. This research suggests its potential in industrial applications, particularly in corrosion protection (Singh et al., 2015).
Nanotechnology and Sensor Development
Research by Guo et al. (2014) demonstrates the use of 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine in the formation of nanofibers and nanodevices, particularly for vapor-phase H2O2 sensing. This indicates its potential in advanced nanomaterials and sensor technology (Guo et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,10,15,20-tetrapyridin-4-yl-21,23-dihydroporphyrin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N8/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25/h1-24,45,48H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZSHSJERXNJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066121 | |
Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine | |
CAS RN |
16834-13-2 | |
Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016834132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.128 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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